molecular formula C18H10FN5O4S B2665766 (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-38-7

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2665766
CAS No.: 477298-38-7
M. Wt: 411.37
InChI Key: LCDNFJBSMCDLGK-XFXZXTDPSA-N
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Description

(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10FN5O4S and its molecular weight is 411.37. The purity is usually 95%.
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Scientific Research Applications

Photochromic Polymers

The pyrazoline derivative molecule, related to the compound , exhibits a transformation from a ground state trans (E) form to a bended cis (Z) form upon excitation. This property is utilized in the fabrication of photochromic polymers, specifically in poly(methyl methacrylate) thin films. These films, doped with PY-oCNNO2 (a related compound), show dynamic and static photoinduced birefringence (PIB) phenomenon, highlighting their potential in photonic applications (Szukalski et al., 2015).

Piezochromic Behaviors

A novel diphenylacrylonitrile derivative, which exhibits aggregation enhanced emission (AIE) effects, shows unique piezochromic behaviors under hydrostatic pressure. This compound, when subjected to pressure, changes fluorescence color significantly, which is indicative of its potential in high-pressure sensing and environmental monitoring (RSC Advances, 2016).

Synthesis and Cytotoxic Activities

Acrylonitriles, substituted with various nitrogen heterocyclics and phenyl rings, have been synthesized and tested for in vitro cytotoxic potency on human cancer cell lines. These compounds, including ones related to the queried compound, demonstrated significant cytotoxic activity, suggesting their potential in cancer treatment (Sa̧czewski et al., 2004).

Chemosensors for Metal Cations

Acrylonitrile derivatives have been explored as potential chemosensors for different cations. These compounds showed significant changes in fluorescence intensity upon addition of specific cations, indicating their utility in the detection of metal ions in various environments (Hranjec et al., 2012).

Antioxidant Activity

Thiazolidin-4-one derivatives prepared from 4-fluorobenzaldehyde and acrylonitrile showed promising antioxidant activity. This suggests the potential of these compounds, including those structurally similar to the queried compound, in therapeutic applications for diseases caused by oxidative stress (El Nezhawy et al., 2009).

Properties

IUPAC Name

(Z)-3-(4-fluoro-2-nitroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN5O4S/c19-13-4-5-15(17(7-13)24(27)28)21-9-12(8-20)18-22-16(10-29-18)11-2-1-3-14(6-11)23(25)26/h1-7,9-10,21H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDNFJBSMCDLGK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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